3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, a trifluoromethyl group at position 1, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in boiling ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring.
Scientific Research Applications
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: A precursor used in the synthesis of the target compound.
1,3,4-thiadiazole derivatives: These compounds share similar heterocyclic structures and are studied for their biological activities.
1,2,4-triazole-containing scaffolds: These compounds are used in drug discovery and have diverse pharmacological applications.
Uniqueness
3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both trif
Properties
CAS No. |
2763780-88-5 |
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Molecular Formula |
C7H7F3N2O2 |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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